N-benzylpiperazine-1-sulfonamide

Catalog No.
S12568981
CAS No.
M.F
C11H17N3O2S
M. Wt
255.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzylpiperazine-1-sulfonamide

Product Name

N-benzylpiperazine-1-sulfonamide

IUPAC Name

N-benzylpiperazine-1-sulfonamide

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

InChI

InChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

LVRRVSNWUOPCSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2

N-benzylpiperazine-1-sulfonamide is a chemical compound that combines the piperazine moiety with a sulfonamide group. This compound is characterized by its benzyl substitution at the nitrogen atom of the piperazine ring, along with a sulfonamide functional group that enhances its biological activity. The general structure can be represented as follows:

  • Chemical Formula: C11_{11}H16_{16}N2_{2}O2_{2}S
  • IUPAC Name: N-benzylpiperazine-1-sulfonamide

The sulfonamide group is known for its role in various pharmacological applications, particularly in antibacterial agents, due to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid, a substrate for bacterial folate synthesis.

Typical of sulfonamides and piperazines. Key reactions include:

  • Aminolysis: The reaction of N-benzylpiperazine with sulfonyl chlorides can yield N-benzylpiperazine-1-sulfonamide through nucleophilic attack by the amine on the electrophilic sulfur atom.
  • Substitution Reactions: The benzyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Decomposition: Under certain conditions, sulfonamides can hydrolyze or decompose, releasing the corresponding amine and sulfonic acid.

N-benzylpiperazine-1-sulfonamide exhibits various biological activities, primarily attributed to its sulfonamide component. These include:

  • Antibacterial Activity: Like other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis pathways.
  • CNS Activity: Piperazine derivatives are often associated with central nervous system effects, including anxiolytic and stimulant properties.
  • Receptor Interaction: Research indicates potential interactions with adenosine receptors, which may influence cardiovascular and neurological functions .

The synthesis of N-benzylpiperazine-1-sulfonamide can be achieved through several methods:

  • Direct Reaction with Sulfonyl Chlorides:
    • N-benzylpiperazine reacts with a suitable sulfonyl chloride in the presence of a base (such as triethylamine) to yield the desired sulfonamide.
    • Reaction conditions typically involve an inert atmosphere and controlled temperature to minimize side reactions.
  • Aminolysis of Sulfonamides:
    • Utilizing p-nitrophenoxysulfonyl derivatives allows for higher yields through aminolysis reactions, where N-benzylpiperazine acts as the nucleophile .
  • Alternative Synthetic Routes:
    • Other methods may involve multi-step synthesis starting from benzene derivatives, involving nitration, reduction, and subsequent sulfonation steps .

N-benzylpiperazine-1-sulfonamide has several notable applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new antibacterial agents or CNS-active drugs.
  • Research Tool: Used in studies investigating receptor interactions and biological pathways related to piperazines and sulfonamides.
  • Synthetic Intermediate: Acts as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.

Studies on N-benzylpiperazine-1-sulfonamide have focused on its interaction with various biological targets:

  • Adenosine Receptors: It has been shown to exhibit selectivity towards specific adenosine receptor subtypes, which is crucial for developing drugs targeting cardiovascular and neurological disorders .
  • Protein Binding Studies: Research indicates significant binding affinity to serum proteins, influencing its bioavailability and therapeutic efficacy .

N-benzylpiperazine-1-sulfonamide shares structural similarities with several other compounds in terms of the piperazine core and sulfonamide functionality. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzylpiperazinePiperazine ring with benzyl groupPrimarily a recreational drug; lacks sulfonamide
SulfamethoxazoleSulfanilamide structureAntibacterial; widely used in clinical settings
N-(4-methylbenzyl)piperazineMethyl substitution on benzylVariation in pharmacological properties
4-AminobenzenesulfonamideSimple amino-substituted sulfonamideDirectly involved in folate synthesis inhibition

N-benzylpiperazine-1-sulfonamide's unique combination of piperazine and sulfonamide functionalities potentially enhances its biological activity compared to other compounds lacking one of these features.

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

255.10414797 g/mol

Monoisotopic Mass

255.10414797 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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